molecular formula C12H14N2O3S B4830345 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4830345
M. Wt: 266.32 g/mol
InChI Key: GDICFSYPOCKURC-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound with the molecular formula C12H14N2O3S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the benzothiazole derivative attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The benzothiazole moiety is known to interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-Amino-6-methoxybenzothiazole
  • 2-Ethoxy-1,3-benzothiazol-6-ylamine

Comparison: 2-Ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity compared to similar compounds. The combination of these functional groups with the benzothiazole core provides a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-7-11(15)14-12-13-9-5-4-8(16-2)6-10(9)18-12/h4-6H,3,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDICFSYPOCKURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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